![molecular formula C₁₃H₁₈N₂ B1141228 rac 4-Amino Deprenyl CAS No. 217808-43-0](/img/structure/B1141228.png)
rac 4-Amino Deprenyl
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes starting from simple precursors. For instance, the synthesis of rac-2-amino-3-(trimethylsilyl)propanoic acid, a compound structurally similar to rac 4-Amino Deprenyl, has been developed starting from diethyl malonate, showcasing an efficient, convenient, and cost-saving approach (Falgner et al., 2009). This highlights the potential synthetic routes that could be adapted for this compound.
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray diffraction to determine the arrangement of atoms within a molecule. The crystal structure of related compounds, such as rac-2-amino-3-(trimethylsilyl)propanoic acid, has been characterized, providing insights into the molecular geometry and atomic connectivity (Falgner et al., 2009).
Chemical Reactions and Properties
Compounds similar to this compound undergo various chemical reactions, reflecting their reactivity and chemical properties. For example, isoprenylation of rac-related GTP-binding proteins has been studied, indicating the types of chemical modifications these molecules can undergo (Kinsella et al., 1991).
Scientific Research Applications
Chemistry and Biological Activities of Amino Acids
Mimosine, a non-protein amino acid found in the Mimosoideae family, has various biological activities including anti-cancer, anti-inflammation, and others. It's a leading compound for the development of specific inhibitors for the treatment of various diseases, indicating the potential for amino acids like rac 4-Amino Deprenyl in therapeutic applications (B. Nguyen & S. Tawata, 2016).
Role of Amino Acids in Psychiatry
N-acetylcysteine (NAC), an acetylated amino acid, shows promise in the treatment of psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways. This highlights the therapeutic potential of specific amino acids in medical applications, offering insights into how this compound might be researched for similar uses (O. Dean, Frank Giorlando, & M. Berk, 2011).
Pharmacokinetics and Health Benefits of Phenolic Compounds
Rosmarinic acid, a phenolic compound found in several plants, undergoes metabolic transformations similar to those that might be expected for this compound. It is metabolized mainly by gut microflora and has shown potential benefits in dermatological, allergic, and other disorders. This information could be relevant for understanding the metabolism and applications of this compound (Maja Hitl et al., 2020).
Comprehensive Review on Polyphenolic Acids
A comprehensive review of rosmarinic acid and its derivatives, which shares structural similarities with other polyphenolic acids including potentially this compound, discusses its anti-inflammatory, anti-oxidation, anti-diabetes, and other biological activities. This review also addresses issues like toxicity and bioavailability, which are critical for the utilization of such compounds in therapeutic applications (Huaquan Guan et al., 2022).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as deprenyl, target the b-isoform of monoamine oxidase (mao-b) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
Compounds like deprenyl, which are monoamine oxidase inhibitors, work by decreasing the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . This can lead to an increase in cellular and pericellular catecholamines in a variety of immune and some non-immune cells .
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
It’s known that these compounds are useful for studying the metabolism, pharmacokinetics, and biodistribution of indole-containing compounds in living systems .
Result of Action
It’s known that monoamine oxidase inhibitors can have anti-inflammatory effects in the central nervous system and a variety of non-central nervous system tissues .
properties
IUPAC Name |
N-ethyl-N-(1H-indol-2-yl(113C)methyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3/i10+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFKZFKQVUVQDW-DETAZLGJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[13CH2]C1=CC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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